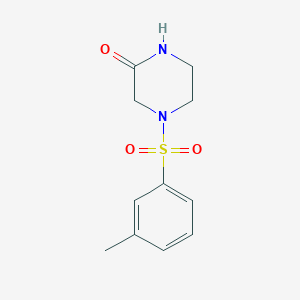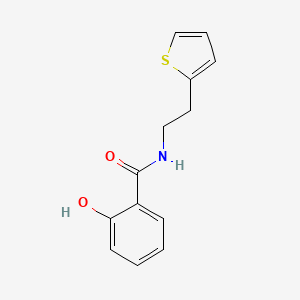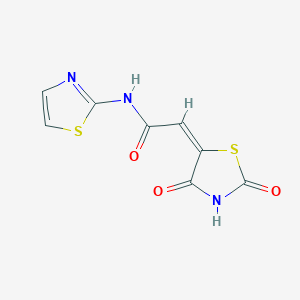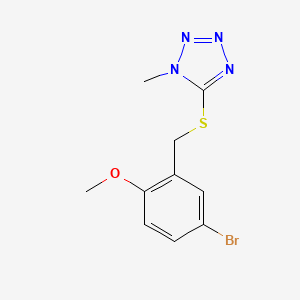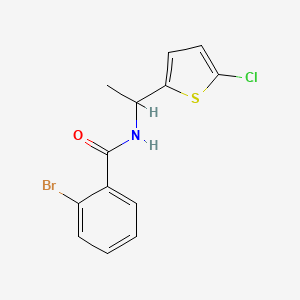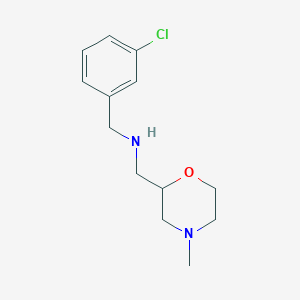
n-(3-Chlorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3-Chlorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine is a synthetic organic compound that belongs to the class of amines It features a chlorobenzyl group attached to a morpholine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-Chlorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine typically involves the following steps:
Formation of the Chlorobenzyl Intermediate: The starting material, 3-chlorobenzyl chloride, is reacted with a suitable amine to form the chlorobenzyl intermediate.
Morpholine Ring Formation: The intermediate is then subjected to a cyclization reaction with a suitable reagent to form the morpholine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
n-(3-Chlorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.
Medicine: Research may focus on its potential therapeutic effects and use in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(3-Chlorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
n-(3-Chlorobenzyl)-1-(4-methylmorpholin-2-yl)methanamine: can be compared with other amine-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the chlorobenzyl group and the methyl-substituted morpholine ring. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H19ClN2O |
|---|---|
Molecular Weight |
254.75 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(4-methylmorpholin-2-yl)methanamine |
InChI |
InChI=1S/C13H19ClN2O/c1-16-5-6-17-13(10-16)9-15-8-11-3-2-4-12(14)7-11/h2-4,7,13,15H,5-6,8-10H2,1H3 |
InChI Key |
ACMLBZFJGAGMEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)CNCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


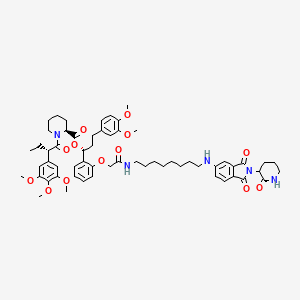
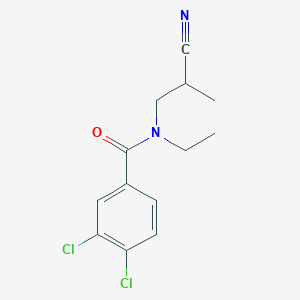

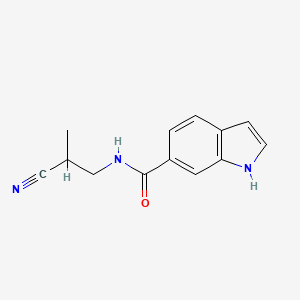
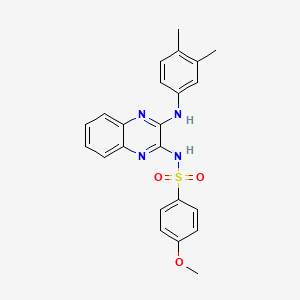
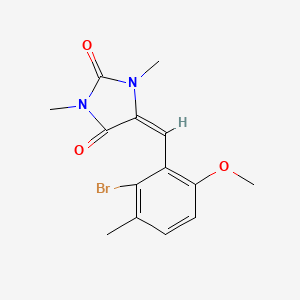
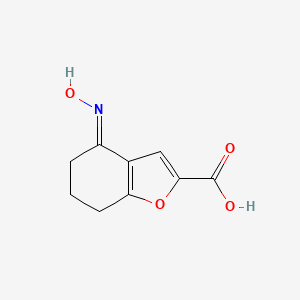
![3-methoxy-N'-[(1Z)-2-(trifluoroacetyl)cyclododec-1-en-1-yl]benzohydrazide](/img/structure/B14918002.png)
